Binding Affinity and Kinetics: AZ8838 vs. GB88 and AZ7188
AZ8838 exhibits a defined binding affinity for PAR2, with a Kd of 344 nM (pKd = 6.46) measured by saturation binding of [3H]-AZ8838 [1]. This contrasts with the weak and poorly characterized antagonism of GB88 [2] and the much weaker activity of its precursor, AZ7188, from which it was optimized [3]. AZ8838 also displays slow binding kinetics with an off-rate indicating a long residence time of 1.4 ± 0.5 hours [4], a property considered advantageous for competing with the tethered ligand.
| Evidence Dimension | Binding Affinity (Kd) |
|---|---|
| Target Compound Data | 344 nM (pKd = 6.46) |
| Comparator Or Baseline | GB88: Weak antagonist (exact Kd not reported); AZ7188: Weak antagonist (precursor compound) |
| Quantified Difference | AZ8838 is a potent antagonist with a defined Kd, while GB88 is described as a weak antagonist and AZ7188 is the weak precursor from which AZ8838 was optimized. |
| Conditions | Saturation binding of [3H]-AZ8838 to wild-type human PAR2. |
Why This Matters
A well-defined binding affinity and slow off-rate are essential for reproducible target engagement studies and for distinguishing specific PAR2-mediated effects from off-target activity.
- [1] IUPHAR/BPS Guide to Pharmacology. AZ8838 Ligand Activity Chart. Accessed 2026. View Source
- [2] Cheng RKY, et al. Structural insight into allosteric modulation of protease-activated receptor 2. Nature. 2017;545(7652):112-115. DOI: 10.1038/nature22309. View Source
- [3] IUPHAR/BPS Guide to Pharmacology. AZ8838 ligand page (mentioning optimization from AZ7188). Accessed 2026. View Source
- [4] Cheng RKY, et al. Structural insight into allosteric modulation of protease-activated receptor 2. Nature. 2017;545(7652):112-115. (Slow binding kinetics data). DOI: 10.1038/nature22309. View Source
